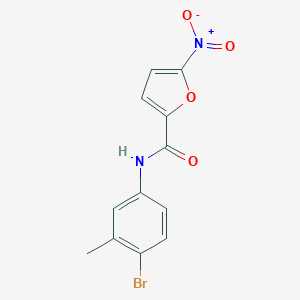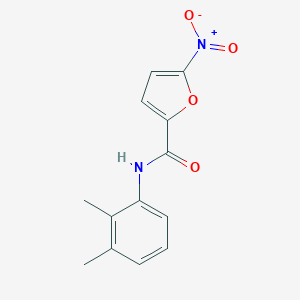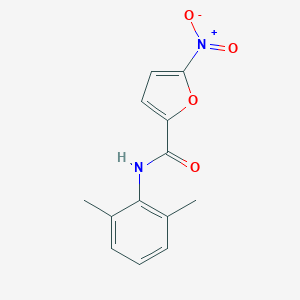![molecular formula C21H23N3O2 B251981 N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, commonly known as JWH-018, is a synthetic cannabinoid that has been extensively studied in the field of pharmacology. This compound was first synthesized in 1995 by John W. Huffman, an organic chemist at Clemson University, and has since been used for scientific research purposes.
Mécanisme D'action
JWH-018 exerts its effects by binding to the CB1 receptor, which is a G protein-coupled receptor. Upon binding, JWH-018 activates the receptor, leading to a cascade of intracellular signaling events that ultimately result in the physiological and psychological effects associated with cannabinoid use.
Biochemical and Physiological Effects:
JWH-018 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, reduced body temperature, and altered levels of neurotransmitters such as dopamine and serotonin. These effects are similar to those produced by cannabis, although JWH-018 is generally considered to be more potent than natural cannabinoids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using JWH-018 in scientific research is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoid receptor activation in a highly controlled manner. However, JWH-018 also has several limitations, including its low solubility in water and the potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research involving JWH-018. One area of interest is the development of novel compounds that target the cannabinoid receptor system with greater selectivity and potency. Additionally, researchers may explore the use of JWH-018 in the treatment of various medical conditions, such as chronic pain and anxiety disorders. Finally, further studies may be conducted to better understand the long-term effects of JWH-018 on the brain and body.
Méthodes De Synthèse
The synthesis of JWH-018 involves several steps, including the reaction of 1H-indole-2-carboxylic acid with 3,4-dimethylbenzoyl chloride to form the intermediate compound, which is then reacted with propylamine to yield the final product. The overall yield of this process is relatively low, making JWH-018 a challenging compound to synthesize.
Applications De Recherche Scientifique
JWH-018 has been widely used in scientific research to study the cannabinoid receptor system. This compound is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabis. By studying the effects of JWH-018 on the CB1 receptor, researchers can better understand the mechanisms underlying the effects of cannabis.
Propriétés
Formule moléculaire |
C21H23N3O2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-[3-[(3,4-dimethylbenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-14-8-9-17(12-15(14)2)20(25)22-10-5-11-23-21(26)19-13-16-6-3-4-7-18(16)24-19/h3-4,6-9,12-13,24H,5,10-11H2,1-2H3,(H,22,25)(H,23,26) |
Clé InChI |
MEPHQBWRBNCHLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)

![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)